molecular formula C17H20N6O2 B1194401 6-[(3,5-dimethoxyanilino)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine CAS No. 163629-16-1

6-[(3,5-dimethoxyanilino)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine

Cat. No.: B1194401
CAS No.: 163629-16-1
M. Wt: 340.4 g/mol
InChI Key: HRSHKKZSYXXUHX-UHFFFAOYSA-N
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Description

6-[(3,5-dimethoxyanilino)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the pyridopyrimidine class. This compound is of significant interest due to its potential therapeutic applications and its unique chemical structure, which combines a pyridine ring with a pyrimidine ring. The presence of the 3,5-dimethoxyphenyl group and the aminomethyl linkage further enhances its chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3,5-dimethoxyanilino)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-[(3,5-dimethoxyanilino)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may yield amines or alcohols .

Scientific Research Applications

6-[(3,5-dimethoxyanilino)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(3,5-dimethoxyanilino)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3,5-dimethoxyanilino)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine is unique due to its specific combination of functional groups and its potential therapeutic applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various scientific research applications .

Properties

CAS No.

163629-16-1

Molecular Formula

C17H20N6O2

Molecular Weight

340.4 g/mol

IUPAC Name

6-[(3,5-dimethoxyanilino)methyl]-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine

InChI

InChI=1S/C17H20N6O2/c1-9-10(8-21-16-14(9)15(18)22-17(19)23-16)7-20-11-4-12(24-2)6-13(5-11)25-3/h4-6,8,20H,7H2,1-3H3,(H4,18,19,21,22,23)

InChI Key

HRSHKKZSYXXUHX-UHFFFAOYSA-N

SMILES

CC1=C2C(=NC(=NC2=NC=C1CNC3=CC(=CC(=C3)OC)OC)N)N

Canonical SMILES

CC1=C2C(=NC(=NC2=NC=C1CNC3=CC(=CC(=C3)OC)OC)N)N

163629-16-1

Synonyms

6-(((3,5-dimethoxyphenyl)amino)methyl)-2,4-diamino-5-methylpyrido(2,3-d)pyrimidine
SoRI 8890
SoRI-8890
SoRI8890

Origin of Product

United States

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